molecular formula C18H25N3O4S B216428 N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B216428
M. Wt: 379.5 g/mol
InChI Key: VMWYXNGQOYQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, it modulates the expression of various proteins involved in neuronal survival and apoptosis, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress and apoptosis. It also has antioxidant properties, as it scavenges free radicals and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, studies can be conducted to improve its solubility and bioavailability, making it a more effective drug candidate. Finally, further research can be conducted to investigate its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the reaction between 2,4-dimethoxybenzaldehyde and 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.

properties

Product Name

N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H25N3O4S/c1-23-13-5-6-14(16(12-13)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h5-6,12,15H,3-4,7-11H2,1-2H3,(H,19,26)

InChI Key

VMWYXNGQOYQVMQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC

Origin of Product

United States

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